N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines the structural features of indole and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-12-11-24-10-9-15-18(7-4-8-19(15)24)23-20(26)13-25-14-22-17-6-3-2-5-16(17)21(25)27/h2-10,14H,11-13H2,1H3,(H,23,26) |
InChI Key |
GOJOJRPYRWLLQB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane.
Formation of the Quinazolinone Derivative: The quinazolinone derivative can be synthesized by reacting 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol.
Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinazolinone moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced indole or quinazolinone derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Chemical Biology: The compound serves as a tool to study the structure-activity relationship of indole and quinazolinone derivatives.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in cancer cell proliferation, microbial growth, or inflammation . Molecular docking studies suggest that it binds to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of indole and quinazolinone moieties, which confer distinct biological activities. This structural combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.4 g/mol. The compound features an indole moiety linked to a quinazoline derivative, which contributes to its diverse biological activities.
This compound exhibits several biological activities attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing downstream signaling cascades.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can suppress the growth of various cancer cell lines. For instance, it showed significant antiproliferative effects against A549 lung cancer cells, with IC50 values indicating effective growth inhibition.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. It exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial properties.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Synthesis
The synthesis of this compound typically involves multi-step procedures:
- Formation of Indole Moiety : The starting material is reacted with appropriate reagents to form the indole structure.
- Quinazoline Derivative Formation : Subsequent reactions introduce the quinazoline component.
- Final Coupling Reaction : The indole and quinazoline moieties are coupled to yield the final product.
This multi-step synthesis allows for the incorporation of various functional groups that enhance the biological activity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
